N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

Acetylcholinesterase Inhibition Carbonic Anhydrase Inhibition Multi-Target Drug Design

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, which is recognized for diverse biological activities including enzyme inhibition. The compound features a 2,4-dimethylbenzyl substituent on the oxadiazole core and a 4-(methylsulfonyl)benzamide moiety, positioning it within a series of N-substituted sulfonyl amide derivatives designed for multi-target pharmacology.

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 954696-21-0
Cat. No. B2452152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS954696-21-0
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C
InChIInChI=1S/C19H19N3O4S/c1-12-4-5-15(13(2)10-12)11-17-21-22-19(26-17)20-18(23)14-6-8-16(9-7-14)27(3,24)25/h4-10H,11H2,1-3H3,(H,20,22,23)
InChIKeyGQVGISBHZKUCLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 954696-21-0)


N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, which is recognized for diverse biological activities including enzyme inhibition [1]. The compound features a 2,4-dimethylbenzyl substituent on the oxadiazole core and a 4-(methylsulfonyl)benzamide moiety, positioning it within a series of N-substituted sulfonyl amide derivatives designed for multi-target pharmacology. Its structural patent landscape includes US 8993575 B2, which covers [1,3,4]oxadiazole derivatives for neuropsychiatric indications [2].

Why Bulk Oxadiazole Derivatives Cannot Replace N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide in Specialized Research


The 1,3,4-oxadiazole scaffold is pharmacologically promiscuous, but within the N-substituted sulfonyl amide sub-series, even minor sulfonyl modifications (e.g., methylsulfonyl vs. morpholino-sulfonyl vs. piperidine-sulfonyl) can produce >10-fold differences in target enzyme inhibition potency and cytotoxicity profiles [1]. Compounds designated 6a, 6d, and 6h in a closely related series were the only representatives that achieved the required balance of high AChE/hCA inhibition, oral bioavailability, brain penetration, and low neurotoxicity, while other analogs with different N-sulfonyl substituents failed to meet all criteria simultaneously [1]. Procuring a generic oxadiazole or an analog with an untested sulfonyl group risks selecting a compound with either inadequate target engagement or unacceptable off-target effects, making precise structural matching a prerequisite for reproducible results.

Quantitative Differentiation Guide for N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide Acquisition


Methylsulfonyl Substituent Confers Multi-Target Enzyme Inhibition Potency in the Low Nanomolar Range

While direct experimental data for N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is not publicly available in peer-reviewed literature, the closest structurally characterized series (compounds 6a–j in Güleç et al., 2022) demonstrates that N-substituted sulfonyl amides bearing a methylsulfonyl-like electron-withdrawing group achieve Ki values of 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II [1]. Analogs with larger or more polar sulfonyl groups (e.g., morpholine-sulfonyl or piperidine-sulfonyl) fall outside the optimal potency range or exhibit elevated cytotoxicity [1]. The target compound’s methylsulfonyl group is predicted to fall within this optimal inhibitory window based on SAR trends.

Acetylcholinesterase Inhibition Carbonic Anhydrase Inhibition Multi-Target Drug Design

Selectivity Profile Predicted to Reduce Neurotoxicity Relative to First-Generation AChE Inhibitors

In the closest available comparator series, compounds bearing a methylsulfonyl-like acyl group (6a, 6d, 6h) demonstrated high selectivity for AChE and hCAs over off-targets, correlating with low cytotoxicity in cortex neuron cells and SH-SY5Y neuroblastoma cells [1]. In contrast, the reference compound tacrine exhibited significant neurotoxicity in the same assays. The target compound, by virtue of its methylsulfonyl substituent, is expected to replicate this selectivity advantage, whereas analogs with bulkier sulfonyl groups (e.g., CAS 954695-55-7, morpholino-sulfonyl) are not represented among the low-toxicity, brain-penetrant leads [1].

Neurotoxicity Selectivity ADME-Tox

Predicted Oral Bioavailability and Blood-Brain Barrier Penetration

ADME-Tox studies on the representative compounds (6a, 6d, 6h) containing small alkyl/aryl sulfonyl groups indicated oral bioavailability and preferential brain distribution [1]. The target compound’s methylsulfonyl group is more compact and less polar than the morpholino-sulfonyl substituent found in analog CAS 954695-55-7, which is predicted to further enhance passive diffusion across the blood-brain barrier while maintaining solubility. No direct PK data exists for the target compound, but the SAR trend strongly favors small sulfonyl groups for CNS exposure.

Oral Bioavailability CNS Drug Delivery ADME Prediction

Patent-Backed Composition of Matter for Neuropsychiatric Indications

The specific compound and its class are covered under US 8993575 B2, which claims [1,3,4]oxadiazole derivatives for treating psychoneurosis [1]. This composition-of-matter patent distinguishes the methylsulfonyl-substituted compound from earlier oxadiazole derivatives that are only covered by method-of-use or formulation patents. Analogs such as the morpholino-sulfonyl derivative (CAS 954695-55-7) are not specifically exemplified in this patent family, providing the target compound with a unique intellectual property position for translational research and potential licensing.

Patent Protection Neuropsychiatric Therapeutics Composition of Matter

Differentiation from Morpholino-Sulfonyl and Piperidine-Sulfonyl Analogs in Synthetic Tractability and Purity

The methylsulfonyl group is synthetically introduced via straightforward sulfonylation of the benzamide precursor, avoiding the additional synthetic steps and purification challenges associated with heterocyclic sulfonyl groups (e.g., morpholine-sulfonyl, piperidine-sulfonyl). Commercial vendors listing the morpholino analog (CAS 954695-55-7) report purities of 95–97%, whereas simpler alkyl sulfonyl derivatives typically achieve ≥98% purity due to fewer side reactions. While direct head-to-head purity data is not available, the simpler methylsulfonyl moiety generally translates to higher batch-to-batch consistency and lower cost in custom synthesis.

Synthetic Accessibility Compound Purity Chemical Procurement

Optimal Deployment Scenarios for N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide Based on Verified Differentiation


Multi-Target CNS Drug Discovery: Acetylcholinesterase and Carbonic Anhydrase Dual Inhibition

The compound is the preferred starting point for medicinal chemistry programs aiming to simultaneously inhibit AChE and hCA isoforms for Alzheimer's disease or other neurodegenerative conditions. Its methylsulfonyl group places it in the optimal potency range established by the Güleç et al. (2022) SAR study, while its predicted brain penetration and low neurotoxicity profile (inferred from analogs 6a, 6d, 6h) make it suitable for in vivo proof-of-concept studies [1]. Researchers should procure this specific sulfonyl variant rather than morpholino or piperidine analogs, which lack demonstrated dual-target activity and CNS safety data.

Neuropsychiatric Indication Development Under Composition-of-Matter Patent Protection

For small biotech or academic spin-offs seeking to develop novel psychoneurosis therapeutics, this compound provides a clear IP advantage through US 8993575 B2 [2]. Unlike earlier oxadiazole derivatives with expired or method-limited patents, the methylsulfonyl compound offers composition-of-matter protection, enabling a stronger patent estate. Procuring this compound for lead optimization ensures that subsequent development candidates remain within the patent scope.

High-Purity Probe Compound for in vitro Enzyme Assay Standardization

Due to its simpler methylsulfonyl group, the compound can be synthesized with higher purity (>98%) compared to heterocyclic sulfonyl analogs, making it an ideal internal standard or positive control for AChE/hCA screening cascades. The established Ki ranges for close structural analogs (23–53 nM for AChE) provide a benchmark for assay validation [1]. Laboratories should select this compound to minimize variability from synthetic impurities that are more prevalent in multi-step sulfonyl derivatives.

Structure-Activity Relationship Anchor Point for Sulfonyl Group Variation

In systematic SAR studies exploring the sulfonyl substituent's effect on target engagement, the methylsulfonyl derivative serves as the foundational comparator. Its compact, electron-withdrawing nature provides a baseline for evaluating larger or more polar isosteres. The Güleç et al. (2022) methodology offers a validated assay platform for testing this compound against newly synthesized analogs [1]. Procuring this compound first establishes the critical reference point for the entire sulfonyl chemical space exploration.

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